2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide
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Overview
Description
2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further linked to a piperazine moiety and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the trifluoromethylation of 4-iodobenzene, followed by further functionalization to introduce the piperazine and ethanesulfonamide groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could introduce new functional groups onto the pyridine ring.
Scientific Research Applications
2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine and ethanesulfonamide groups contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethylpyridine core but lacks the piperazine and ethanesulfonamide groups.
4-(Trifluoromethyl)pyridine: Similar in structure but without the additional functional groups present in 2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O3S/c14-13(15,16)11-9-18-2-1-10(11)12(21)20-5-3-19(4-6-20)7-8-24(17,22)23/h1-2,9H,3-8H2,(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSQHJMNMQAPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)N)C(=O)C2=C(C=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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